rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans
CAS No.:
Cat. No.: VC18098161
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18ClNO2 |
|---|---|
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | (3S,4R)-4-tert-butylpyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-9(2,3)7-5-10-4-6(7)8(11)12;/h6-7,10H,4-5H2,1-3H3,(H,11,12);1H/t6-,7-;/m1./s1 |
| Standard InChI Key | AUDDDBSHSHPQRM-ZJLYAJKPSA-N |
| Isomeric SMILES | CC(C)(C)[C@@H]1CNC[C@H]1C(=O)O.Cl |
| Canonical SMILES | CC(C)(C)C1CNCC1C(=O)O.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a five-membered pyrrolidine ring with distinct stereochemical configurations at the 3R and 4S positions. The tert-butyl group (-C(CH₃)₃) at the 4-position introduces steric bulk, while the carboxylic acid (-COOH) at the 3-position enhances polarity and hydrogen-bonding capacity. The hydrochloride salt form improves solubility in aqueous media, critical for biological applications .
Stereochemical Considerations
The "rac" designation indicates a racemic mixture of enantiomers: (3R,4S) and (3S,4R). The "trans" configuration denotes that the tert-butyl and carboxylic acid groups occupy opposite faces of the pyrrolidine ring. This spatial arrangement influences intermolecular interactions, as demonstrated by comparative studies on analogous compounds .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves multi-step organic reactions:
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Pyrrolidine Functionalization: Introduction of the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions.
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Carboxylic Acid Formation: Oxidation of a precursor alcohol or hydrolysis of a nitrile group, often using potassium permanganate or acidic/basic conditions.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, followed by recrystallization for purity .
Key Reaction Conditions
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Temperature: 0–25°C for sensitive intermediates
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Catalysts: Triethylamine or DMAP for acylation steps
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Industrial Manufacturing
Scaled production optimizes yield and cost-efficiency:
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Continuous Flow Reactors: Enhance reaction control and reduce byproducts.
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Quality Control: HPLC (≥95% purity), NMR spectroscopy for structural confirmation, and Karl Fischer titration for water content analysis .
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 45–60% | 75–85% |
| Purity | ≥90% | ≥98% |
| Reaction Time | 24–48 hrs | 6–12 hrs |
Physicochemical Properties
Thermodynamic Data
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Molecular Weight: 235.74 g/mol
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Melting Point: 182–185°C (decomposition observed above 190°C)
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Solubility:
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Water: 12.7 mg/mL at 25°C
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Ethanol: 34.2 mg/mL
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DCM: <5 mg/mL
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Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 1.28 (s, 9H, tert-butyl), 3.12–3.45 (m, 4H, pyrrolidine), 4.01 (q, 1H, C3-H), 4.89 (br s, 1H, COOH).
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IR (KBr): 2950 cm⁻¹ (C-H stretch), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (N-H bend) .
Computational Chemistry Insights
Density functional theory (DFT) calculations predict:
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LogP: 1.85 (moderate lipophilicity)
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pKa: 2.1 (carboxylic acid), 9.4 (amine proton)
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Polar Surface Area: 49.8 Ų, indicating moderate membrane permeability .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates competitive inhibition of acetylcholinesterase (IC₅₀ = 8.3 μM) and matrix metalloproteinase-9 (IC₅₀ = 12.1 μM). Structural analogs show that the tert-butyl group occupies hydrophobic pockets in enzyme active sites, while the carboxylic acid coordinates with catalytic zinc ions .
Receptor Interactions
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GABAA Receptor: Allosteric modulation (EC₅₀ = 17 μM) via binding to the β-subunit interface.
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NMDA Receptor: Weak antagonist activity (IC₅₀ >100 μM), suggesting selectivity over ionotropic glutamate receptors .
Antimicrobial Properties
Against Staphylococcus aureus (MIC = 64 μg/mL) and Escherichia coli (MIC = 128 μg/mL), the compound disrupts cell membrane integrity, as evidenced by SYTOX Green uptake assays .
Applications in Scientific Research
Pharmaceutical Development
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Prodrug Synthesis: Ester derivatives (e.g., ethyl ester) show improved blood-brain barrier penetration.
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Peptide Mimetics: Incorporation into cyclic peptides enhances metabolic stability against proteases .
Material Science
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Chiral Resolution Agents: Effective in separating racemic mixtures of NSAIDs via co-crystallization.
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Ionic Liquids: Forms low-melting-point salts with imidazolium cations (Tm = −12°C), useful in green chemistry applications .
Case Studies
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